Cas no 29549-98-2 (1,2-Ethanediamine,N,N'-bis(2,4-dinitrophenyl)- (9CI))
29549-98-2 structure
Product Name:1,2-Ethanediamine,N,N'-bis(2,4-dinitrophenyl)- (9CI)
Numero CAS:29549-98-2
MF:C14H12N6O8
MW:392.280482292175
CID:258051
PubChem ID:99481
Update Time:2025-04-19
1,2-Ethanediamine,N,N'-bis(2,4-dinitrophenyl)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Ethanediamine,N,N'-bis(2,4-dinitrophenyl)- (9CI)
- N,N'-Bis(2,4-dinitrophenyl)ethylenediamine
- DXPD
- N,N'-dixylyl-para-phenylenediamine
- BDBM50520024
- N~1~,N~2~-Bis(2,4-dinitrophenyl)ethane-1,2-diamine
- 29549-98-2
- DTXSID70952042
- N,4-dinitrophenyl)ethylenediamine
- N~1~,N~2~-bis(2,4-dinitrophenyl)-1,2-ethanediamine
- UNII-U7WS4H5XLX
- AKOS005435290
- NSC-226248
- N,N'-bis(2,4-dinitro-phenyl) ethylene-diamine
- 1,2-Ethanediamine, N,N'-bis(2,4-dinitrophenyl)-
- A820338
- NSC226248
- 1, N,N'-bis(2,4-dinitrophenyl)-
- U7WS4H5XLX
- Ethylenediamine, N,N'-bis(2,4-dinitrophenyl)-
- NSC 226248
- AI3-30863
- Bis(2,4-dinitrophenyl)-1,2-diaminoethane
- CHEMBL4564160
- SCHEMBL8107611
- Ethylenediamine,N'-bis(2,4-dinitrophenyl)-
- N,N'-bis(2,4-dinitrophenyl)ethane-1,2-diamine
- Bis(2,2-diaminoethane
-
- MDL: MFCD00156610
- Inchi: 1S/C14H12N6O8/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16-12-4-2-10(18(23)24)8-14(12)20(27)28/h1-4,7-8,15-16H,5-6H2
- Chiave InChI: TWJKYTHXLSWGFA-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(C=CC=1NCCNC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 392.07200
- Massa monoisotopica: 392.072
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 545
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 207Ų
Proprietà sperimentali
- Densità: 1.657
- Punto di ebollizione: 660.2°C at 760 mmHg
- Punto di infiammabilità: 353.1°C
- Indice di rifrazione: 1.744
- PSA: 207.34000
- LogP: 5.08220
1,2-Ethanediamine,N,N'-bis(2,4-dinitrophenyl)- (9CI) Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
29549-98-2 (1,2-Ethanediamine,N,N'-bis(2,4-dinitrophenyl)- (9CI)) Prodotti correlati
- 10112-15-9(N-ethyl-2-nitroaniline)
- 41959-35-7(6-Nitro-1,2,3,4-tetrahydroquinoxaline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso